rac Bopindolol-d9

Description

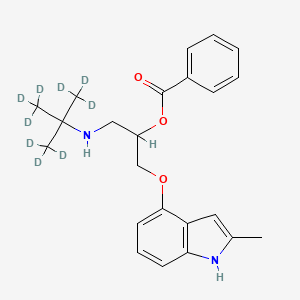

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/i2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOJIACWOAYWEZ-WVZRYRIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Rac Bopindolol D9

Isotopic Labeling Strategies and Precursor Synthesis

The incorporation of deuterium (B1214612) into the Bopindolol (B133282) molecule can be achieved through two primary strategies: direct deuterium exchange on the final compound or a precursor, or by building the molecule from smaller, pre-labeled deuterated fragments.

Deuterium Exchange Methods for Selective Labeling

Deuterium exchange reactions represent a straightforward approach to introduce deuterium into a molecule. wikipedia.org These methods typically involve exposing the substrate to a deuterium source, often heavy water (D₂O), under conditions that facilitate the replacement of hydrogen atoms with deuterium. wikipedia.orgmdpi.com The efficiency and selectivity of this exchange are highly dependent on the lability of the C-H bonds and the reaction conditions.

For a molecule like Bopindolol, certain protons are more amenable to exchange than others. For instance, protons on the tert-butyl group are often targeted for deuteration to create a d9-labeled internal standard. This is because the nine equivalent protons on the three methyl groups provide a strong and distinct mass shift in mass spectrometry analysis. nih.gov

Catalysis is often employed to enhance the rate and selectivity of deuterium exchange. mdpi.com Metal catalysts, such as palladium on carbon (Pd/C), in the presence of a deuterium source can facilitate H-D exchange at specific positions. mdpi.com The choice of catalyst and reaction conditions (temperature, pressure, and solvent) is crucial to achieve the desired level of deuteration without compromising the integrity of the parent molecule.

Table 1: Comparison of Deuterium Exchange Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Acid/Base Catalyzed Exchange | Uses acidic or basic conditions to activate C-H bonds for exchange with a deuterated solvent. | Simple setup, readily available reagents. | Can lead to side reactions, may not be suitable for sensitive functional groups. |

| Metal-Catalyzed Exchange | Employs transition metals (e.g., Pd, Pt, Rh) to facilitate H-D exchange. mdpi.com | High efficiency, can be highly selective. mdpi.com | Catalyst cost, potential for metal contamination in the final product. |

De Novo Synthesis of Deuterated Precursors for Targeted Incorporation

An alternative and often more controlled approach to isotopic labeling is the de novo synthesis of deuterated precursors. nih.gov This strategy involves synthesizing key building blocks of the target molecule with deuterium already incorporated at specific positions. These labeled precursors are then used in the subsequent steps of the total synthesis.

For rac-Bopindolol-d9, a common strategy involves the synthesis of a deuterated tert-butylamine (B42293) (tert-butylamine-d9). This precursor, containing nine deuterium atoms, can then be reacted with other non-labeled fragments to construct the final Bopindolol molecule. This method offers precise control over the location and number of deuterium atoms, leading to high isotopic enrichment. nih.gov

The synthesis of tert-butylamine-d9 itself can be achieved through various routes, for example, by reacting deuterated methyl magnesium iodide with deuterated acetonitrile (B52724). The resulting deuterated tert-butyl group is stable and less prone to back-exchange (loss of deuterium) during subsequent reaction steps.

Stereochemical Considerations in Racemic Synthesis and Isotopic Integration

Bopindolol is a chiral molecule, and its synthesis results in a racemic mixture, meaning it contains equal amounts of both enantiomers. researchgate.netnih.gov When synthesizing the deuterated analog, it is essential to maintain this racemic nature. The introduction of deuterium atoms should not influence the stereochemical outcome of the reaction that creates the chiral center.

The key chiral center in Bopindolol is the secondary alcohol in the propanolamine (B44665) side chain. The synthesis of this moiety typically involves the reaction of an epoxide with an amine. Since the deuterated portion of the molecule (the tert-butyl group) is remote from this chiral center, its presence is not expected to induce any stereoselectivity in the epoxide ring-opening reaction. Therefore, a standard racemic synthesis approach can be employed, leading to rac-Bopindolol-d9. It is important to verify that the final product is indeed a racemic mixture, which can be confirmed using techniques like chiral chromatography. researchgate.net

Optimization of Reaction Conditions for Yield and Isotopic Purity

Achieving a high yield and exceptional isotopic purity are paramount in the synthesis of isotopically labeled standards. Reaction conditions must be carefully optimized at each step to maximize the incorporation of deuterium and minimize any potential loss of the label.

Key parameters for optimization include:

Reaction Time and Temperature: These factors influence both the reaction rate and the extent of isotopic exchange. Prolonged reaction times or excessively high temperatures can sometimes lead to side reactions or degradation of the product.

Stoichiometry of Reagents: The molar ratio of the deuterated reagent to the substrate must be carefully controlled to ensure complete labeling. An excess of the deuterated reagent is often used to drive the reaction to completion.

Solvent and Catalyst: The choice of solvent and catalyst can significantly impact the efficiency and selectivity of the labeling reaction. The solvent should be inert to the reaction conditions and should not participate in unwanted H-D exchange.

The isotopic purity of the final product is typically determined by mass spectrometry, which can distinguish between the deuterated and non-deuterated forms of the molecule. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position and extent of deuterium incorporation. sigmaaldrich.com

Table 2: Factors Affecting Yield and Isotopic Purity

| Factor | Impact on Yield | Impact on Isotopic Purity |

|---|---|---|

| Reaction Temperature | Can increase reaction rate but may also lead to decomposition. | Higher temperatures can sometimes facilitate back-exchange. |

| Reaction Time | Longer times may increase conversion but also risk side reactions. | Sufficient time is needed for complete isotopic exchange. |

| Catalyst Loading | Higher loading can increase rate but also cost and potential for contamination. | The right catalyst is crucial for selective labeling. |

Purification and Isolation Techniques for Deuterated Racemic Mixtures

After the synthesis is complete, the crude product contains the desired rac-Bopindolol-d9 along with unreacted starting materials, byproducts, and potentially some partially deuterated species. A robust purification strategy is therefore essential to isolate the target compound with high chemical and isotopic purity.

Chromatographic techniques are the most common methods for purifying pharmaceutical compounds. gmpua.com

Flash Column Chromatography: This is often the first step in purification to remove major impurities. A silica (B1680970) gel stationary phase and a suitable solvent system are used to separate the components of the mixture based on their polarity.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. googleapis.com This technique offers excellent separation power and can resolve closely related impurities. A C18 reversed-phase column is commonly used for compounds like Bopindolol.

Crystallization: If the final product is a solid, crystallization can be an effective final purification step to remove residual impurities and obtain a crystalline product.

The purity of the isolated rac-Bopindolol-d9 is confirmed using a combination of analytical techniques, including HPLC for chemical purity, mass spectrometry for isotopic purity and molecular weight confirmation, and NMR for structural verification.

Advanced Analytical Characterization in Research

Mass Spectrometry-Based Methodologies for Deuterated Analogs

Mass spectrometry (MS) is the cornerstone for the analysis of deuterated compounds like rac Bopindolol-d9, primarily due to its ability to differentiate between the analyte and the isotopically labeled standard based on their mass-to-charge ratios.

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Isotopic Tracking and Quantitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of Bopindolol (B133282) in biological matrices, with this compound used as the internal standard. nih.govuib.no The development of a robust LC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation typically involves protein precipitation or liquid-liquid extraction (LLE) to remove interfering macromolecules from plasma or serum samples. uib.nonih.gov Chromatographic separation is commonly achieved using a reversed-phase C18 column with a gradient elution of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. uib.nonih.gov This separation ensures that Bopindolol and this compound co-elute, experiencing the same matrix effects, which is a crucial aspect for a reliable internal standard. nih.govresearchgate.net

In the mass spectrometer, electrospray ionization (ESI) in the positive ion mode is typically used. nih.gov Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte (Bopindolol) and the internal standard (this compound). The nine deuterium (B1214612) atoms on the tert-butyl group of this compound result in a precursor ion that is 9 Daltons higher than that of Bopindolol. The fragmentation pattern, however, remains analogous.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Bopindolol with this compound Internal Standard

| Parameter | Bopindolol (Analyte) | This compound (Internal Standard) |

| Precursor Ion (m/z) | 381.2 | 390.2 |

| Product Ion (m/z) | 295.1 | 304.1 |

| Collision Energy (eV) | 20 | 20 |

| Dwell Time (ms) | 100 | 100 |

| Retention Time (min) | 4.5 | 4.5 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar beta-blockers.

Isotopic Purity Assessment and Isotope Pattern Characterization

The isotopic purity of this compound is a critical parameter that must be assessed to ensure the accuracy of quantitative results. High-resolution mass spectrometry (HRMS) is employed to determine the percentage of the d9 isotopologue and to identify the presence of other isotopologues (e.g., d0 to d8). The acceptable level of the unlabeled analyte (d0) in the deuterated standard is typically very low.

The isotope pattern, or the distribution of isotopic peaks, is characterized to confirm the number and location of the deuterium atoms. The observed pattern for the [M+H]+ ion of this compound would show a base peak at m/z 390.2, which is significantly different from the natural isotopic pattern of unlabeled Bopindolol, which has its base peak at m/z 381.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and for confirming the precise location of the deuterium labels. hyphadiscovery.com A suite of NMR experiments is conducted to achieve a complete assignment of all proton and carbon signals.

¹H NMR spectroscopy provides the initial confirmation of deuteration. In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the nine protons of the tert-butyl group in Bopindolol would be absent. The remaining signals corresponding to the indole (B1671886) ring, the propanol (B110389) chain, and the benzoate (B1203000) group would be present and their chemical shifts and coupling patterns would be consistent with the structure.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used for the unequivocal assignment of all proton and carbon resonances. researchgate.net For this compound, the absence of correlations from the deuterated tert-butyl group in these spectra provides definitive proof of the location of the deuterium labels.

Table 2: Representative ¹H NMR Chemical Shift Assignments for Bopindolol and Expected Changes for this compound (in DMSO-d6)

| Proton | Bopindolol (δ, ppm) | This compound (Expected) |

| Indole-NH | ~10.8 | Present |

| Aromatic (Indole & Benzoate) | 6.5 - 8.0 | Present |

| -OCH₂- | ~4.2 | Present |

| -CH(OH)- | ~5.0 | Present |

| -CH₂-N- | ~2.8 | Present |

| -C(CH₃)₃ | ~1.1 | Absent |

Note: Chemical shift values are approximate and based on literature for related beta-blockers. researchgate.net

Chromatographic Separations for Isotopic Purity and Enantiomeric Ratio Determination

Chromatographic techniques are vital not only for the separation of Bopindolol from biological matrices but also for assessing the purity of the this compound standard itself. nih.gov This includes both isotopic and enantiomeric purity.

Bopindolol is a racemic mixture, and the separation of its enantiomers is often required in pharmacological studies. nih.gov High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the method of choice for this purpose. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based CSPs (e.g., α1-acid glycoprotein) have been shown to be effective in resolving the enantiomers of Bopindolol and other beta-blockers. nih.govtandfonline.com The same chiral methods can be applied to this compound to confirm that it is indeed a racemic (1:1) mixture of its two enantiomers. A typical mobile phase for such separations might consist of a mixture of a hydrocarbon solvent (like hexane) and an alcohol (like isopropanol), often with a small amount of an amine modifier. researchgate.net

Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Lux Cellulose-1 or TeicoShell |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Result | Two well-resolved peaks for the (+) and (-) enantiomers |

Note: The conditions are illustrative, based on published methods for Bopindolol and related compounds. researchgate.netwindows.net

Spectroscopic Techniques for Confirmation of Deuterium Labeling and Compound Identity

In addition to MS and NMR, other spectroscopic techniques are used to confirm the identity and structure of this compound.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to confirm the presence of the key functional groups in the molecule, such as the N-H and O-H stretching of the indole and alcohol groups, the C=O stretch of the ester, and the aromatic C-H and C=C vibrations. The IR spectrum of this compound would be very similar to that of Bopindolol, but may show subtle differences in the fingerprint region due to the C-D bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption maxima of the compound, which is dictated by the chromophores present, primarily the indole and benzoate moieties. The UV spectrum of this compound is expected to be identical to that of Bopindolol, as the deuterium labeling does not affect the electronic transitions. This property is advantageous as it allows for the use of the same UV detection wavelengths in HPLC analysis for both the analyte and the internal standard. researchgate.net

In Vitro Molecular and Cellular Pharmacological Investigations

Receptor Binding Studies and Ligand-Target Interactions

Affinity and Selectivity Profiling at Adrenergic Receptors

No specific data on the binding affinity (Ki) or selectivity of rac Bopindolol-d9 for β1- and β2-adrenergic receptors have been published. For the non-deuterated form, bopindolol (B133282), radioligand binding assays have been used to determine its affinity for these receptors. For instance, studies on bovine mesenteric artery membranes, which are rich in β2-adrenoceptors, have shown a pKi value of 7.70 ± 0.13 for bopindolol. nih.gov Another study using rat brain and heart tissue found that bopindolol had a higher affinity for β2-adrenoceptors over β1-adrenoceptors. nih.gov However, the effect of deuterium (B1214612) substitution on the binding kinetics and affinity of this compound remains to be elucidated through dedicated binding studies.

Table 1: Adrenergic Receptor Affinity of Bopindolol (Non-Deuterated)

| Compound | Receptor Subtype | Tissue Source | pKi |

|---|---|---|---|

| Bopindolol | β2-Adrenoceptor | Bovine Mesenteric Artery | 7.70 ± 0.13 |

| Bopindolol | β1-Adrenoceptor | Rat Heart | Not specified |

Note: This table presents data for the non-deuterated parent compound, bopindolol, as no data is available for this compound.

Radioligand Binding Assay Development and Optimization for Deuterated Analogs

The development and optimization of radioligand binding assays specifically for deuterated analogs like this compound have not been described in the scientific literature. While standard radioligands such as [3H]CGP12177 and [125I]iodocyanopindolol ([125I]ICYP) are used to characterize the binding of beta-blockers to adrenergic receptors, the synthesis of a radiolabeled version of this compound and the subsequent validation of a binding assay would be a necessary first step for its pharmacological characterization. nih.govnih.gov Such development would need to consider potential differences in binding kinetics or non-specific binding that may arise from the presence of deuterium atoms.

Investigations of Intrinsic Sympathomimetic Activity (ISA) at the Cellular Level

There are no published studies investigating the intrinsic sympathomimetic activity (ISA) of this compound at the cellular level. Bopindolol itself is known to be a prodrug of pindolol, which is recognized for its partial agonist activity at β-adrenergic receptors, a property known as ISA. drugbank.comnih.gov This activity is typically assessed in cellular systems by measuring the stimulation of downstream signaling pathways, such as cyclic AMP (cAMP) production, in the absence of a full agonist. To determine if this compound or its deuterated active metabolite retains this property, cellular assays using cell lines expressing β-adrenergic receptors would be required.

Downstream Signaling Pathway Modulations in Cellular Assays

Specific investigations into the modulation of downstream signaling pathways by this compound in cellular assays are absent from the scientific literature. As a beta-blocker, the non-deuterated parent compound, bopindolol, is expected to antagonize the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) on G-protein coupled receptors (GPCRs), thereby inhibiting the production of the second messenger cAMP. drugbank.commedchemexpress.com However, the potential for altered potency or efficacy of this compound in modulating these pathways due to the kinetic isotope effect of deuterium has not been explored.

Enzyme Interaction and Inhibition Studies Relevant to Prodrug Activation (e.g., Esterase Activity)

Bopindolol is a prodrug that is hydrolyzed by esterases to its active metabolite, pindolol. nih.gov There are no studies available that have investigated the interaction of this compound with these enzymes. The presence of deuterium at the 9-position of the bopindolol molecule could potentially alter the rate of this enzymatic cleavage due to the kinetic isotope effect. A slower rate of activation could, in theory, modify the pharmacokinetic and pharmacodynamic profile of the drug. However, without experimental data from in vitro enzyme inhibition or activation assays, any discussion on the impact of deuteration on the esterase-mediated activation of this compound remains speculative.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Bopindolol |

| Pindolol |

| [3H]CGP12177 |

| [125I]iodocyanopindolol ([125I]ICYP) |

| Epinephrine |

Mechanistic Metabolic Studies in Vitro

Identification of Metabolic Pathways and Metabolites Using Deuterated Probes

The use of deuterated probes like rac Bopindolol-d9 is instrumental in the accurate identification and quantification of metabolites. The mass shift introduced by the deuterium (B1214612) atoms allows for the clear distinction between the parent compound and its metabolites from endogenous matrix components during mass spectrometric analysis.

Hepatic microsomes, which are rich in drug-metabolizing enzymes, are a primary in vitro tool for assessing metabolic stability. In these assays, this compound is incubated with liver microsomes, and its disappearance over time is monitored. While specific data for this compound is not extensively available in public literature, the general approach involves quantifying the remaining parent compound using liquid chromatography-mass spectrometry (LC-MS). The deuteration in this compound serves as a crucial internal standard for accurately quantifying the non-deuterated parent drug, bopindolol (B133282).

Incubations with primary hepatocytes offer a more comprehensive in vitro model, as they contain a wider array of both phase I and phase II metabolic enzymes. When this compound is incubated with hepatocytes, a detailed profile of its metabolites can be generated. The primary purpose of using the deuterated form in these studies is to serve as an internal standard for the quantification of the non-labeled bopindolol and its metabolites. This ensures high accuracy and precision in determining the concentrations of the various metabolic products.

Bopindolol undergoes extensive metabolism, and the use of its deuterated form, this compound, aids in the characterization of these metabolic pathways. The primary biotransformation of bopindolol involves hydrolysis of the ester group to form the active metabolite, followed by further metabolism. Key metabolic reactions include oxidation and glucuronidation.

Oxidative metabolism of the indole (B1671886) ring of bopindolol leads to the formation of hydroxylated metabolites. The subsequent conjugation of these hydroxylated metabolites with glucuronic acid results in the formation of glucuronide conjugates. The stable isotope label in this compound is critical for distinguishing these metabolites from background noise in analytical instruments, thereby confirming their identity.

Hepatocyte Incubation and Metabolite Profiling

Elucidation of Enzyme Systems Involved in Biotransformation

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. For bopindolol, the cytochrome P450 (CYP) enzyme system plays a significant role.

Studies have indicated that the metabolism of bopindolol is significantly mediated by the polymorphic enzyme CYP2D6. This enzyme is involved in the oxidation of the bopindolol molecule. The use of this compound as an internal standard in studies with recombinant human CYP enzymes allows for precise kinetic analysis of the enzymatic reactions involving the non-deuterated bopindolol. While information on the involvement of reductases in bopindolol metabolism is less prominent, the comprehensive metabolic profiling enabled by deuterated standards would be capable of identifying metabolites formed through reductive pathways.

Investigation of Isotopic Effects on In Vitro Metabolic Clearance Pathways

The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of hydrogen with deuterium at a site of metabolism can alter the rate of the metabolic reaction. This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, requiring more energy to break.

While specific studies on the KIE of this compound are not widely published, the strategic placement of deuterium atoms on the molecule can be used to probe metabolic mechanisms. If deuteration occurs at a site of enzymatic attack, a decrease in the rate of metabolism (a significant KIE) would be observed. This would manifest as a lower metabolic clearance of the deuterated compound compared to its non-deuterated counterpart in in vitro systems like hepatic microsomes or hepatocytes. Such studies are pivotal in understanding the rate-limiting steps of metabolism. For instance, if the deuterons in this compound are positioned at a site of hydroxylation by a CYP enzyme, a slower rate of formation of the hydroxylated metabolite would be expected compared to the non-deuterated bopindolol.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For Bopindolol (B133282) and its active metabolite Pindolol, the primary targets are the β1- and β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs).

Research using molecular modeling has identified the likely binding sites for Bopindolol within the transmembrane (TM) helices 3, 4, 5, and 6 of the β1-adrenergic receptor. nih.gov The protonated amine group, a common feature in beta-blockers, forms a crucial ionic bond with a highly conserved aspartate residue (Asp138 in TM3) in the binding pocket. nih.gov Other key interactions involve hydrogen bonding and hydrophobic interactions between various functional groups of the Bopindolol molecule and specific amino acid residues of the receptor. nih.gov

For instance, the indole (B1671886) ring of the molecule may engage in hydrophobic interactions with residues such as Pro236 and Leu237 on TM5, while the t-butyl group interacts with Val137 on TM3. nih.gov The benzoyloxy group, unique to the prodrug form, establishes its own set of interactions within the binding site. nih.gov After hydrolysis to Pindolol, the newly formed hydroxyl group can form additional hydrogen bonds, which contributes to the high affinity of the active metabolite.

Studies on the related compound Pindolol have further elucidated these interactions within the β2-adrenergic receptor. nih.govacs.org These models predict important interactions with residues on helix 7, such as Leu311 and Asn312, which are critical for the antagonist activity of the compound. nih.govacs.org

Table 1: Predicted Interacting Residues for Bopindolol at the β1-Adrenergic Receptor

| Functional Group of Bopindolol | Interacting Residue (β1-AR) | Transmembrane Helix | Type of Interaction |

|---|---|---|---|

| Amine | Asp138 | TM3 | Hydrogen Bond/Ionic |

| Benzoic Acid | Ser190 | TM4 | Hydrogen Bond |

| Indole Methyl | Ala343 | TM6 | Hydrophobic |

| t-Butyl | Val137 | TM3 | Hydrophobic |

| Phenyl | Pro339 | TM6 | Hydrophobic |

| Indole | Cys336, Leu237, Pro236 | TM4, TM5 | Hydrophobic |

Data sourced from molecular modeling studies. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

For beta-blockers like Bopindolol and Pindolol, MD simulations can reveal how the ligand stabilizes specific conformations of the receptor. biorxiv.org Upon binding, the ligand can induce subtle structural changes in the receptor, which are propagated through the transmembrane helices to the intracellular G-protein binding site, explaining its antagonist or partial agonist activity. nih.govacs.org

MD simulations performed on beta-blocker-receptor complexes typically show that the key interactions predicted by docking, such as the salt bridge to the conserved aspartate, are maintained throughout the simulation, highlighting their importance for stable binding. nih.govacs.org These simulations also allow for the analysis of water molecules in the binding site, which can play a mediating role in ligand-receptor interactions. By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the complex. A stable complex will exhibit minimal fluctuations in RMSD over the course of the simulation.

The combination of docking and MD simulations provides a powerful approach to understanding the structural basis of ligand recognition and function at GPCRs. d-nb.info

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of molecules, providing deep insights into their intrinsic reactivity and structure. ijirt.org For a molecule like Bopindolol, QM methods such as Density Functional Theory (DFT) can be used to calculate properties like the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential. ijirt.orgarxiv.org

These properties are fundamental to understanding how the molecule interacts with its biological target. The electrostatic potential map, for example, can highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are key to predicting sites for hydrogen bonding and other electrostatic interactions. The protonated amine group, for instance, would show a strong positive potential, attracting it to the negatively charged aspartate residue in the receptor.

Furthermore, QM calculations can be used to study the reaction mechanism of Bopindolol's hydrolysis into Pindolol. By modeling the transition state of this ester hydrolysis reaction, researchers can predict the activation energy and understand the factors that facilitate this metabolic conversion. While full QM calculations on the entire protein-ligand complex are computationally expensive, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used, where the ligand and the active site are treated with QM and the rest of the protein with classical mechanics. patsnap.com This approach provides a detailed and accurate picture of the electronic events during binding and catalysis. patsnap.com

In Silico Prediction of Metabolic Transformations and Enzyme Interactions

In silico methods are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential metabolites and the enzymes responsible for their formation. nih.gov For Bopindolol, the primary metabolic pathway is the hydrolysis of the ester bond to yield the active drug, Pindolol. This reaction is typically catalyzed by esterase enzymes present in the plasma and liver.

Beyond this primary activation step, both Bopindolol and Pindolol can undergo further Phase I and Phase II metabolic transformations. Computational tools and platforms can predict these transformations based on the chemical structure of the molecule and known metabolic reactions catalyzed by enzymes like the Cytochrome P450 (CYP) superfamily. nih.gov

Bopindolol is known to be a substrate for CYP2D6. genome.jp In silico models for CYP2D6 can predict the most likely sites of metabolism (SoMs) on the Bopindolol or Pindolol molecule. For the indole ring system, hydroxylation is a common metabolic pathway. These predictive models use either ligand-based approaches, which rely on databases of known substrates, or structure-based approaches, which involve docking the molecule into the crystal structure of the specific CYP enzyme. nih.gov

Table 2: Computationally Predicted Metabolic Pathways for Bopindolol

| Parent Compound | Enzyme Family | Predicted Transformation | Predicted Metabolite |

|---|---|---|---|

| Bopindolol | Esterases | Ester Hydrolysis | Pindolol + Benzoic Acid |

| Pindolol | CYP2D6 | Hydroxylation | Hydroxypindolol isomers |

| Pindolol | UGTs | Glucuronidation | Pindolol-glucuronide |

This table represents common metabolic pathways for beta-blockers that can be predicted using in silico tools.

These in silico predictions are valuable in early drug development to anticipate the metabolic profile of a new chemical entity, guiding further experimental studies.

Table of Compounds Mentioned

| Compound Name |

|---|

| rac Bopindolol-d9 |

| Bopindolol |

| Pindolol |

| Benzoic acid |

| Norepinephrine (B1679862) |

| Propranolol |

| Bisoprolol |

| Carvedilol |

| Atenolol |

| Metoprolol |

| Nebivolol |

| Vericiguat |

| Febuxostat |

| Camazepam |

| Dipivefrin |

Applications in Advanced Research Methodologies

Role as Stable Isotope Internal Standard in Bioanalytical Method Development for Research Samples

In the field of quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving accuracy and precision. nih.gov rac Bopindolol-d9, being the deuterated analogue of Bopindolol (B133282), is ideally suited for this role. clearsynth.com An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added at a known concentration to samples before processing. bioanalysis-zone.com The SIL internal standard co-elutes with the unlabeled analyte during chromatography and is simultaneously measured by the mass spectrometer based on its higher mass. bioanalysis-zone.comacanthusresearch.com Because this compound and Bopindolol exhibit almost identical chemical behavior during sample extraction, chromatography, and ionization, the ratio of their signals can be used to accurately quantify the analyte, correcting for variations that may occur during the analytical process. acanthusresearch.com

The validation of bioanalytical methods is a critical requirement for producing reliable data for pharmacokinetic and toxicokinetic studies, and it is mandated by regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). imi-conception.eueuropa.eu The use of a SIL internal standard like this compound is integral to robust method validation. clearsynth.com Validation ensures that the method is suitable for its intended purpose by assessing several key parameters. innovareacademics.in These parameters confirm the reliability of the assay for the quantitative analysis of research samples. medpace.comnih.gov

Key parameters evaluated during the validation of a quantitative research assay are outlined in the table below.

| Validation Parameter | Description | Role of this compound |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | Helps distinguish the analyte signal from matrix components and potential cross-talk from the unlabeled compound. |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Improves accuracy by correcting for sample processing variability and matrix effects. acanthusresearch.com |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Enhances precision by compensating for random errors introduced during sample handling and injection. |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte over a specified range. | A consistent ratio of analyte to IS across the concentration range ensures linearity and predictability. innovareacademics.in |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. imi-conception.eu | The stable signal of the IS helps in the reliable determination of the LLOQ. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals. medpace.com | Used to demonstrate the stability of the analyte during sample collection, storage (freeze-thaw, long-term), and processing. |

| Dilution Integrity | The accuracy of analyte concentration measurement in samples that have been diluted to fall within the calibration range. imi-conception.eu | Ensures that the dilution process does not introduce error, as the IS is diluted along with the analyte. |

This table summarizes key bioanalytical method validation parameters and the role of a SIL-IS like this compound.

The "matrix effect" is a significant challenge in bioanalytical assays, especially those employing LC-MS/MS. researchgate.net It refers to the alteration of the analyte's ionization efficiency due to co-eluting compounds from the biological matrix (e.g., plasma, urine, or tissue homogenates). researchgate.netbataviabiosciences.com This interference can lead to ion suppression or enhancement, resulting in inaccurate and unreliable quantification. bataviabiosciences.com

The use of this compound as an internal standard is a primary strategy to mitigate matrix effects. acanthusresearch.com Since this compound has virtually identical chemical and physical properties to Bopindolol, it experiences the same degree of ion suppression or enhancement during analysis. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix is effectively normalized, leading to a significant improvement in data reproducibility and accuracy. acanthusresearch.comusp.org

Strategies to Mitigate Matrix Effects

| Strategy | Description |

| Stable Isotope-Labeled Internal Standard | A SIL-IS like this compound co-elutes and experiences the same matrix effects as the analyte, allowing for effective normalization. nih.govacanthusresearch.com |

| Sample Preparation | Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove interfering components from the matrix before analysis. usp.orgchromatographyonline.com |

| Chromatographic Separation | Optimizing the HPLC method to separate the analyte from matrix components that cause interference. chromatographyonline.com |

| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise sensitivity. bataviabiosciences.comchromatographyonline.com |

This table outlines common methods used to minimize matrix effects in bioanalytical research.

Method Validation Strategies for Quantitative Research Assays

Chemical Probe Development for Target Engagement and Pathway Elucidation in Chemical Biology

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in biological systems. nih.govpromega.co.uk High-quality probes are characterized by their potency, selectivity, and demonstrated ability to engage the target within a cellular context. crystalsfirst.comchemicalprobes.org They are crucial tools for validating new drug targets and elucidating complex biological pathways. nih.govcrystalsfirst.com

Bopindolol is a known beta-adrenoceptor and 5-HT2 receptor antagonist. pharmaffiliates.com While it possesses defined molecular targets, its development and application specifically as a chemical probe for target engagement and pathway elucidation studies are not extensively documented in available research. The principles of chemical probe development, however, suggest its potential in this area. To be used as a chemical probe, Bopindolol or a modified version would need to be rigorously characterized to confirm its on-target activity and selectivity in cellular models. promega.co.ukchemicalprobes.org Such a probe could then be used to investigate the physiological roles of its target receptors in various disease models. Furthermore, incorporating a tag or a reactive group onto the Bopindolol scaffold, while preserving its binding affinity, could create an affinity-based or photo-affinity probe to identify binding partners and downstream signaling effectors. mdpi.com

Research on Deuterium (B1214612) Isotope Effects in Biological Systems

The substitution of hydrogen atoms with their heavier isotope, deuterium, can alter the rate of chemical reactions in which the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step. nih.govnih.gov This phenomenon, known as the kinetic isotope effect (KIE), is a valuable tool in mechanistic studies and drug development. nih.gov By strategically replacing C-H bonds at sites of metabolism with more stable C-D bonds, it is possible to slow down the metabolic breakdown of a drug, potentially altering its pharmacokinetic profile. nih.gov

This compound contains nine deuterium atoms on its tert-butyl moiety ([1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate). clearsynth.com While the tert-butyl group is generally considered metabolically stable, deuteration at this position could still influence metabolic pathways if its cleavage or rearrangement contributes, even minorly, to the drug's clearance. Research into the deuterium isotope effects of Bopindolol could provide insights into its metabolic stability and reaction mechanisms. nih.govgoogle.com Such studies could explore whether the deuteration in this compound leads to any measurable changes in its rate of metabolism by cytochrome P450 enzymes compared to the non-deuterated parent compound. plos.org However, specific research focused on the deuterium isotope effects of Bopindolol is not widely present in the surveyed scientific literature.

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of rac Bopindolol-d9 into advanced omics workflows, particularly metabolomics and proteomics, offers a significant leap forward in understanding the systemic effects of its non-labeled parent drug, Bopindolol (B133282). As a stable isotope-labeled compound, this compound is an ideal internal standard for mass spectrometry-based quantitative analyses. clearsynth.com Its use can greatly enhance the precision and reliability of data in complex biological samples. clearsynth.com

In metabolomics , this compound can be used to accurately quantify Bopindolol and its metabolites. Bopindolol is a prodrug that is hydrolyzed to its active metabolite, with further metabolic transformations occurring in the body. wikipedia.orgjst.go.jp By spiking biological samples (such as plasma or tissue homogenates) with a known concentration of this compound, researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variability during sample preparation and analysis. texilajournal.comscispace.com This allows for precise tracking of metabolic pathways and the quantification of metabolic rates, providing valuable insights into how Bopindolol is processed under various physiological or pathological conditions. creative-proteomics.com

In proteomics , the application of stable isotope labeling is crucial for the quantitative analysis of protein expression and interaction. creative-proteomics.comnih.gov While this compound itself is not directly incorporated into proteins, its use as an internal standard is critical in studies aiming to understand the downstream effects of Bopindolol on the proteome. For instance, researchers can investigate changes in the expression levels of proteins involved in cardiovascular function or drug metabolism pathways following Bopindolol administration. The stable isotope-labeled standard ensures that quantitative comparisons of protein abundance between control and treated groups are accurate and reproducible. nih.govcreative-proteomics.com

| Omics Field | Application of this compound | Research Benefit |

|---|---|---|

| Metabolomics | Internal standard for quantifying Bopindolol and its metabolites. | Enables precise tracking of drug metabolism pathways and pharmacokinetic profiling. creative-proteomics.com |

| Proteomics | Internal standard for studies analyzing protein expression changes in response to Bopindolol. nih.gov | Improves accuracy of quantitative proteomics to identify downstream targets and signaling pathways affected by the drug. creative-proteomics.comcreative-proteomics.com |

Development of Novel Analytical Approaches Leveraging Deuterium (B1214612) Labeling

The deuterium labeling of this compound is the cornerstone for developing novel and highly robust analytical methods. Deuterated standards are the preferred choice for quantitative bioanalysis using LC-MS because their chemical and physical properties are nearly identical to the analyte of interest, yet they are distinguishable by their mass. scispace.comaptochem.com

A key advantage of using this compound is its ability to co-elute with the non-labeled Bopindolol during chromatographic separation. texilajournal.com This co-elution helps to compensate for matrix effects—a common phenomenon in bioanalysis where other components in a complex sample (like plasma or urine) suppress or enhance the ionization of the analyte, leading to inaccurate quantification. clearsynth.com Because the deuterated standard experiences the same matrix effects as the analyte, the ratio of their signals remains constant, ensuring high accuracy. texilajournal.com

Future research can focus on developing ultra-sensitive LC-MS/MS methods for detecting minute quantities of Bopindolol and its active metabolites in various biological matrices. The nine deuterium atoms on this compound provide a significant mass shift, preventing isotopic crosstalk from the natural abundance of isotopes in the unlabeled analyte. aptochem.com This allows for lower limits of quantification, which is particularly important for pharmacokinetic studies that track drug concentrations over extended periods, especially given Bopindolol's long duration of action. nih.gov These advanced methods are essential for detailed absorption, distribution, metabolism, and excretion (ADME) studies. chempep.com

| Analytical Technique | Role of this compound | Advantage |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal standard for quantitative bioanalysis. scispace.com | High precision and accuracy due to compensation for matrix effects and procedural variability. clearsynth.comtexilajournal.com |

| Pharmacokinetic (PK) Studies | Tracer for monitoring drug concentration over time. chempep.com | Enables development of highly sensitive and robust assays to characterize the full PK profile, including low concentrations at late time points. nih.gov |

| Method Validation | Reference compound for ensuring analytical procedure robustness. clearsynth.com | Confirms the reliability and reproducibility of the analytical method according to international guidelines. texilajournal.com |

Expansion of Computational Models for Predictive Research and Mechanism Elucidation

Computational modeling is a powerful tool in drug discovery and development, used to predict how a drug molecule interacts with its biological target. scielo.org.mxcapes.gov.br Molecular modeling studies have already been used to propose the binding sites of Bopindolol and its metabolites at β1- and β2-adrenoceptors, identifying key amino acid residues involved in the interaction. nih.govnih.gov

The future in this area lies in creating a synergistic feedback loop between computational predictions and experimental data generated using this compound. For example, computational models can predict the metabolic fate of Bopindolol, suggesting potential new metabolites. These predictions can then be experimentally verified through metabolomics studies where this compound is used as a tracer to identify and quantify these novel metabolites with high confidence.

Furthermore, quantitative data from pharmacokinetic studies using this compound can be used to refine and validate pharmacokinetic/pharmacodynamic (PK/PD) models. nih.gov These models aim to link the drug's concentration in the body to its therapeutic effect. By providing highly accurate concentration-time data, this compound can help build more predictive models that can simulate different scenarios and optimize treatment strategies. This integration of in silico and in vitro/in vivo data accelerates research and provides a deeper understanding of the drug's mechanism of action. icm.edu.pl

| Computational Approach | Contribution of this compound | Research Outcome |

|---|---|---|

| Molecular Docking and Dynamics | Experimental data (e.g., metabolite structures) to validate binding and metabolism predictions. nih.gov | Refined models of drug-receptor interactions and metabolic pathways. icm.edu.pl |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Provides highly accurate drug concentration data for model development and validation. nih.gov | Improved predictive power of models to simulate drug efficacy and duration of action. |

| Metabolism Prediction | Used as a tracer to confirm the identity of computationally predicted metabolites. | A more complete and experimentally verified map of the drug's biotransformation. |

Role of this compound in Elucidating Fundamental Biological Processes and Biochemical Mechanisms

Beyond its role in drug-specific studies, this compound is a valuable tool for investigating fundamental biological processes and biochemical mechanisms. As a stable isotope tracer, it can be used to explore aspects of pharmacology and physiology that are relevant to the entire class of beta-blockers. creative-proteomics.comchempep.com

One key area is the study of drug-receptor kinetics in a living system. Bopindolol is known for its long duration of action, which persists even when plasma concentrations of its active metabolite are very low or undetectable. nih.gov By using the highly sensitive analytical methods enabled by this compound, researchers could more accurately quantify the relationship between receptor occupancy, signaling, and physiological response over time. This could help resolve questions about whether the long-lasting effect is due to slow dissociation from the receptor or other mechanisms. jst.go.jp

Moreover, this compound can be employed to study the intricacies of prodrug metabolism. wikipedia.org The conversion of Bopindolol to its active form involves esterase enzymes, and the efficiency of this process can vary between individuals. Using the deuterated compound would allow for precise measurement of the rate and extent of this bioactivation, shedding light on inter-individual variability in drug response. This research can also extend to understanding the influence of genetic polymorphisms in metabolic enzymes on the pharmacokinetics of beta-blockers.

| Biological Process | Application of this compound | Potential Discovery |

|---|---|---|

| Drug-Receptor Kinetics | Enables ultra-sensitive quantification to correlate low drug concentrations with sustained receptor blockade. nih.gov | Elucidation of the molecular basis for the long duration of action of certain beta-blockers. jst.go.jp |

| Prodrug Bioactivation | Acts as a tracer to precisely measure the conversion rate of Bopindolol to its active metabolites. wikipedia.org | Understanding inter-individual differences in drug response and the role of specific enzymes. |

| Metabolic Pathway Elucidation | Helps in the discovery and confirmation of new or minor metabolic pathways for Bopindolol. creative-proteomics.com | A comprehensive map of drug biotransformation, which is crucial for predicting drug-drug interactions. drugbank.com |

Q & A

Q. How should researchers handle outliers in rac-Bopindolol-d9 dose-response datasets without compromising scientific integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.